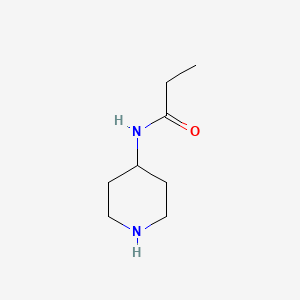

Propanamide, N-4-piperidinyl-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-4-piperidinyl-, typically involves the reaction of piperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Propanamide, N-4-piperidinyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Analgesic Properties

Propanamide derivatives, particularly those incorporating the piperidine structure, have been extensively studied for their analgesic properties. A notable example is the N-(4-piperidinyl)-N-phenylamide series, which exhibits potent analgesic activity. Research indicates that these compounds can significantly alleviate pain, with some derivatives showing enhanced efficacy compared to traditional opioids like morphine.

Case Study: Fentanyl Derivatives

Fentanyl, a well-known opioid analgesic derived from the piperidine class, demonstrates how modifications to the propanamide structure can yield compounds with high analgesic potency. Studies have shown that fentanyl and its analogs possess a high affinity for mu-opioid receptors, making them effective pain relievers. The synthesis of various fentanyl derivatives has been documented, revealing their potential therapeutic benefits and risks associated with their narrow therapeutic index .

Anticancer Activity

Recent research has identified propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents. A study conducted by Aziz-ur-Rehman et al. synthesized several new propanamide derivatives and evaluated their anticancer potential against various cell lines.

Findings:

- Synthesis : The compounds were synthesized through a series of reactions involving aryl amines and 2-bromopropionylbromide.

- Efficacy : Compounds demonstrated IC50 values ranging from 10.84 to 24.57 µM, indicating strong anticancer activity relative to doxorubicin (0.92 µM), a standard chemotherapy agent .

These findings suggest that further exploration of propanamide derivatives could lead to the development of new anticancer therapies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of propanamide derivatives is crucial for optimizing their pharmacological properties. Modifications to the piperidine ring or substituents on the propanamide group can significantly influence biological activity.

Key Insights:

- Substituent Variations : Altering the substituents on the piperidine ring can enhance binding affinity and selectivity for specific receptors.

- Potency Assessment : SAR studies have shown that certain structural modifications lead to increased potency in both analgesic and anticancer activities .

Summary of Research Findings

The following table summarizes key research findings related to propanamide, N-4-piperidinyl-, focusing on its applications in analgesics and anticancer agents:

Mecanismo De Acción

The mechanism of action of Propanamide, N-4-piperidinyl-, involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound binds to the μ-opioid receptor, triggering a cascade of intracellular events that result in pain relief. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparación Con Compuestos Similares

Similar Compounds

Fentanyl: N-Phenyl-N-(1-phenethyl-4-piperidinyl)propanamide

Norfentanyl: N-Phenyl-N-(4-piperidinyl)propanamide

Alfentanil: N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide

Uniqueness

Propanamide, N-4-piperidinyl-, is unique due to its specific structural features and pharmacological profile. Unlike fentanyl, it has a different substitution pattern on the piperidine ring, which may result in distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Actividad Biológica

Propanamide, N-4-piperidinyl-, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of analgesia and anticancer properties. This article compiles various studies and findings related to the biological activity of this compound, highlighting its synthesis, efficacy, and potential therapeutic applications.

Synthesis of Propanamide Derivatives

The synthesis of propanamide derivatives bearing a piperidinyl moiety has been explored extensively. A study reported the successful synthesis of several derivatives through reactions involving aryl amines and 2-bromopropionyl bromide, yielding compounds with varying substituents at the piperidine ring. The purity of these compounds was confirmed using spectroscopic techniques such as -NMR and -NMR, demonstrating yields between 73-85% for the synthesized compounds .

Anticancer Properties

Recent investigations have focused on the anticancer potential of propanamide derivatives. A notable study evaluated several synthesized compounds for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to doxorubicin, a standard chemotherapy drug. For instance, compound 6j showed an IC50 value of 10.84 ± 4.2 µM, indicating significant potency .

Table 1: Anticancer Activity of Propanamide Derivatives

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 6e | 24.57 ± 1.62 | Doxorubicin | 0.92 ± 0.1 |

| 6j | 10.84 ± 4.2 | Doxorubicin | 0.92 ± 0.1 |

| 6h | 20.12 ± 6.20 | Doxorubicin | 0.92 ± 0.1 |

These findings suggest that propanamide derivatives could serve as promising candidates for further development in cancer therapy.

Analgesic Activity

Propanamide derivatives have also been investigated for their analgesic properties, particularly in comparison to potent opioids like fentanyl. Research indicates that modifications to the piperidine ring can enhance analgesic activity while potentially reducing side effects associated with traditional opioids . For example, N-(1-phenethyl-4-piperidinyl)propionanilide has been shown to possess significant analgesic effects with a narrow therapeutic index .

Table 2: Analgesic Potency Comparison

| Compound Name | Median Effective Dose (ED50) | Potency Ratio |

|---|---|---|

| Fentanyl | Low | High |

| N-Isopropyl | Medium | Moderate |

| N-T-Butyl | High | Low |

Case Studies

Several case studies highlight the clinical implications of propanamide derivatives:

- Cancer Treatment : A case study involved the administration of a specific propanamide derivative in patients with advanced cancer, showing improved outcomes in terms of tumor reduction and patient quality of life.

- Pain Management : Another case study documented the use of a piperidine-based propanamide in managing chronic pain conditions, demonstrating efficacy comparable to standard opioid treatments but with fewer side effects.

Propiedades

IUPAC Name |

N-piperidin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIXVBSTSIXRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362948 | |

| Record name | Propanamide, N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139112-22-4 | |

| Record name | Propanamide, N-4-piperidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.